molecular formula C12H13N3O2 B8439720 2-Cyano-3-(6-methyl-pyridin-3-ylamino)-acrylic acid ethyl ester

2-Cyano-3-(6-methyl-pyridin-3-ylamino)-acrylic acid ethyl ester

Cat. No. B8439720
M. Wt: 231.25 g/mol
InChI Key: SJWSIQOQLAXLHX-UHFFFAOYSA-N
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Patent
US07304074B2

Procedure details

The suspension of 2-cyano-3-(6-methyl-pyridin-3-ylamino)-acrylic acid ethyl ester (8.8 g, 38.05 mmol) in diphenylether (190 mL) was heated under refluxing for 5 hrs. After cooling to room temperature, the reaction mixture was poured into nHexane (800 mL) and the solid was collected by filtration and washed with cold THF to give 6-methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile (3.86 g, 54.8%). HR-MS-EI (+) m/e calcd for C10H7N3O (M+) 185.0589. found 185.0591.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:17])[C:5]([C:15]#[N:16])=[CH:6][NH:7][C:8]1[CH:9]=[N:10][C:11]([CH3:14])=[CH:12][CH:13]=1)C>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:14][C:11]1[N:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[NH:7][CH:6]=[C:5]([C:15]#[N:16])[C:4]2=[O:17]

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
C(C)OC(C(=CNC=1C=NC(=CC1)C)C#N)=O
Name
Quantity
190 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 5 hrs
Duration
5 h
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into nHexane (800 mL)
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with cold THF

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2C(C(=CNC2=CC1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: PERCENTYIELD 54.8%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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